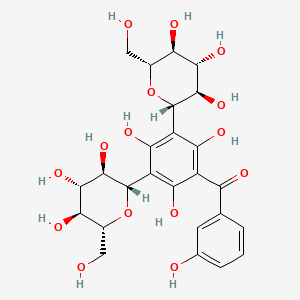
Tenuiphenone B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tenuiphenone B can be synthesized through various chemical reactions involving benzophenone derivatives. the primary method of obtaining this compound is through the extraction from the roots of Polygala tenuifolia using ethanol . The extraction process involves soaking the plant material in ethanol, followed by filtration and concentration to isolate the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Polygala tenuifolia roots. The process includes:
- Harvesting the roots of Polygala tenuifolia.
- Drying and grinding the roots into a fine powder.
- Extracting the compound using ethanol.
- Purifying the extract through various chromatographic techniques to isolate this compound .
化学反应分析
Types of Reactions
Tenuiphenone B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols.
Substitution: Can produce halogenated derivatives or other substituted benzophenones.
科学研究应用
Tenuiphenone B has a wide range of scientific research applications, including:
Chemistry
Synthesis of novel compounds: This compound serves as a precursor for the synthesis of various benzophenone derivatives with potential pharmacological activities.
Biology
Anti-inflammatory studies: Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.
Medicine
Potential therapeutic agent: Due to its anti-inflammatory properties, this compound is being investigated as a potential therapeutic agent for inflammatory diseases.
Industry
Pharmaceutical applications: This compound is used in the development of anti-inflammatory drugs and other pharmaceutical products.
作用机制
The mechanism of action of Tenuiphenone B involves the inhibition of key enzymes and pathways associated with inflammation. Specifically, this compound downregulates the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced macrophages . Additionally, it diminishes the relative mRNA expression levels of iNOS, PGE2, and proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . Molecular docking studies have shown that this compound has strong binding affinities with iNOS and COX-2, further supporting its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Tenuiphenone A: Another benzophenone derivative isolated from Polygala tenuifolia with similar anti-inflammatory properties.
Tenuiphenone C: A structurally related compound with potential pharmacological activities.
Tenuiphenone D: Another derivative with unique chemical properties and biological activities.
Uniqueness of Tenuiphenone B
This compound stands out due to its potent anti-inflammatory effects and its ability to inhibit multiple proinflammatory mediators. Its strong binding affinities with iNOS and COX-2 make it a promising candidate for the development of anti-inflammatory drugs .
属性
分子式 |
C25H30O15 |
|---|---|
分子量 |
570.5 g/mol |
IUPAC 名称 |
(3-hydroxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |
InChI |
InChI=1S/C25H30O15/c26-5-9-15(30)20(35)22(37)24(39-9)12-17(32)11(14(29)7-2-1-3-8(28)4-7)18(33)13(19(12)34)25-23(38)21(36)16(31)10(6-27)40-25/h1-4,9-10,15-16,20-28,30-38H,5-6H2/t9-,10-,15-,16-,20+,21+,22-,23-,24+,25+/m1/s1 |
InChI 键 |
ACDGKRITKJCDLI-QUVGRWIJSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
规范 SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
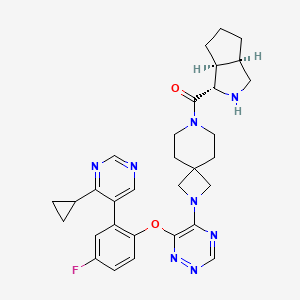
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
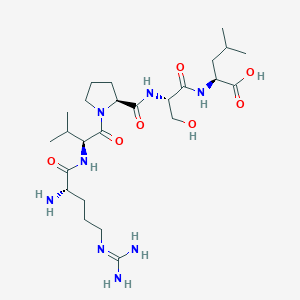
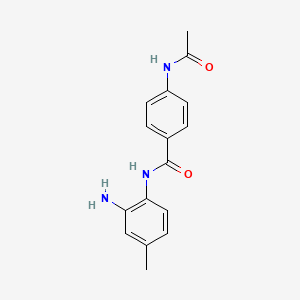



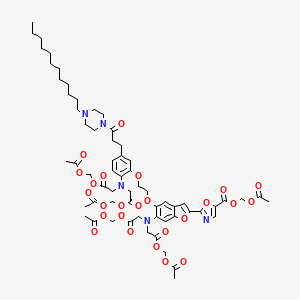
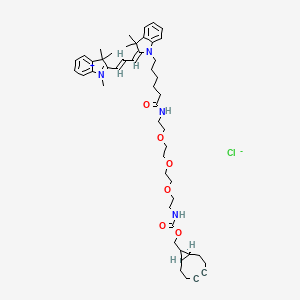
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)

